Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
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Description
This compound belongs to the class of 2,4,5-trisubstituted thiazoles . It contains a five-membered ring with a sulfur atom as the heteroatom. The molecular weight of this compound is approximately 103.12 g/mol .
Synthesis Analysis
The synthesis of Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate involves several steps. One possible synthetic route includes the heterocyclization of various substrates. For instance, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are typical methods used to obtain thiophene derivatives, including those containing the thiadiazole moiety .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiadiazole ring fused to an acetate group. The presence of the methylamino substituent enhances its biological activity. The asymmetric arrangement of functional groups around the central atom contributes to its properties .
Mechanism of Action
Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate exhibits promising neuroprotective and anti-inflammatory properties . It inhibits endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins .
properties
IUPAC Name |
methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-7-6-9-8-4(12-6)3-5(10)11-2/h3H2,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQAXSTGLMBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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